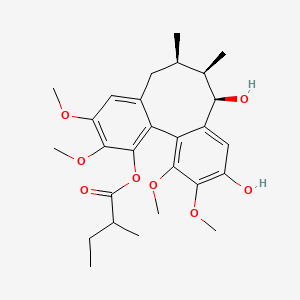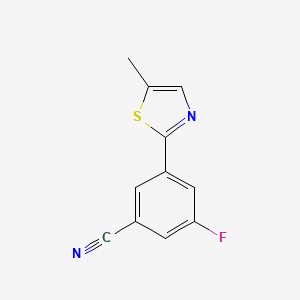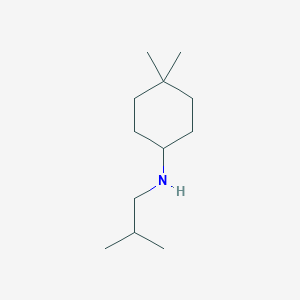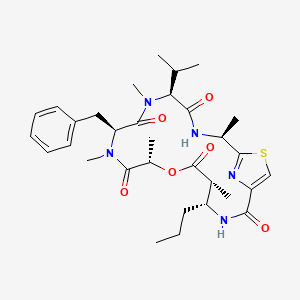
KadsuralignanL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsuralignan L is a lignan compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This compound is part of a larger group of dibenzocyclooctadiene lignans known for their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Kadsuralignan L typically involves the extraction of the roots or rhizomes of Kadsura coccinea using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, and n-butanol to isolate the lignan compounds . Further purification is achieved through chromatographic techniques, including high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Kadsuralignan L is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing solvent use, extraction times, and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Kadsuralignan L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups within the lignan, affecting its reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, allowing for the synthesis of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction can produce more stable derivatives. Substitution reactions can result in a wide range of functionalized lignans with varying biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and transformation of lignans.
Biology: Kadsuralignan L has shown potential in modulating biological pathways, making it a candidate for further research in cellular biology.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic products to enhance shelf life and stability.
Mecanismo De Acción
The mechanism of action of Kadsuralignan L involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in activated macrophages, which is a key pathway in inflammation . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Kadsuralignan L is unique among lignans due to its specific structure and biological activities. Similar compounds include:
Kadsuralignan A: Known for its anti-HIV activity.
Kadsuralignan F: Exhibits depigmentation effects by inhibiting melanin synthesis.
Schisantherin R and S: These lignans also possess anti-inflammatory and antioxidant properties.
Kadsuralignan L stands out due to its moderate nitric oxide production inhibitory activity and potential therapeutic applications in inflammation and cancer treatment.
Propiedades
Fórmula molecular |
C27H36O8 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
[(9R,10R,11R)-11,14-dihydroxy-4,5,15,16-tetramethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] 2-methylbutanoate |
InChI |
InChI=1S/C27H36O8/c1-9-13(2)27(30)35-26-20-16(11-19(31-5)24(26)33-7)10-14(3)15(4)22(29)17-12-18(28)23(32-6)25(34-8)21(17)20/h11-15,22,28-29H,9-10H2,1-8H3/t13?,14-,15-,22-/m1/s1 |
Clave InChI |
ZTBPQCMOZWHJSH-HCARGWMASA-N |
SMILES isomérico |
CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC(=C(C(=C32)OC)OC)O)O)C)C |
SMILES canónico |
CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC(=C(C(=C32)OC)OC)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)

![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)


![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)



![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
